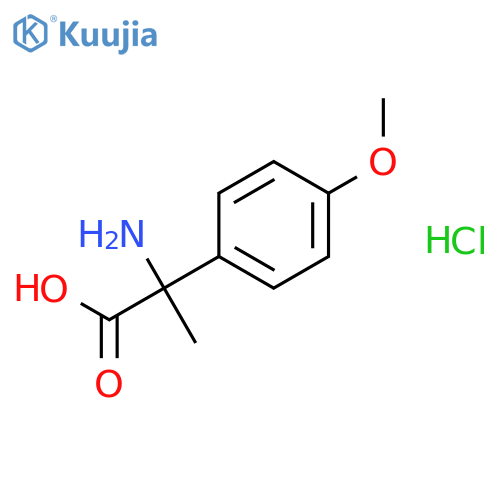Cas no 871842-90-9 (2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1))

871842-90-9 structure
商品名:2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1)
2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 化学的及び物理的性質
名前と識別子
-
- 2-(4-Methoxyphenyl)-L-alanine hydrochloride (1:1)
- (R)-2-AMINO-2-(4-METHOXYPHENYL)PROPIONIC ACIDHYDROCHLORIDE
- 871842-90-9
- (2R)-2-AMINO-2-(4-METHOXYPHENYL)PROPANOIC ACID HYDROCHLORIDE
- (R)-2-Amino-2-(4-methoxyphenyl)propionic acid hydrochloride
- (R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride
- (R)-2-Amino-2-(4-methoxyphenyl)propanoicacidhydrochloride
- SCHEMBL1971292
- 2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1)
-
- MDL: MFCD12068680
- インチ: InChI=1S/C10H13NO3.ClH/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7;/h3-6H,11H2,1-2H3,(H,12,13);1H/t10-;/m1./s1
- InChIKey: IFVVCVKMEDGDOP-HNCPQSOCSA-N
- ほほえんだ: C[C@@](C1=CC=C(C=C1)OC)(C(=O)O)N.Cl
計算された属性
- せいみつぶんしりょう: 231.0662210Da
- どういたいしつりょう: 231.0662210Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 211
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.6Ų
2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM317134-1g |
(R)-2-Amino-2-(4-methoxyphenyl)propanoic acid hydrochloride |
871842-90-9 | 95% | 1g |
$1053 | 2021-06-09 |
2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1) 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
871842-90-9 (2-(4-methoxyphenyl)-l-alanine Hydrochloride (1:1)) 関連製品
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
